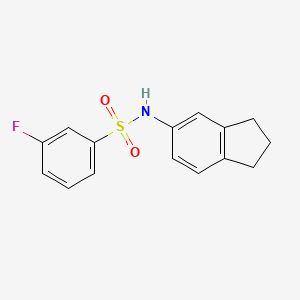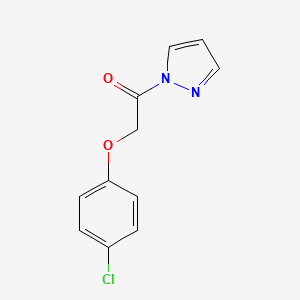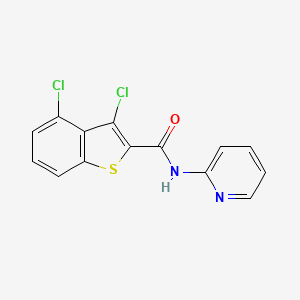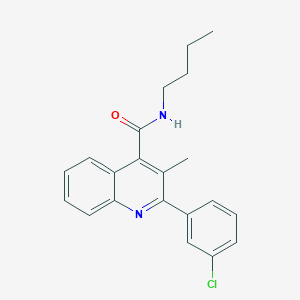![molecular formula C26H21N5O3 B10974474 N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10974474.png)
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a unique structure combining a benzoxadiazole ring, a quinoline ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole and quinoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include aromatic amines, carboxylic acids, and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, its anti-cancer properties may be attributed to its ability to inhibit certain kinases or disrupt cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)NICOTINAMIDE
- N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)BENZAMIDE
Uniqueness
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is unique due to its combination of a benzoxadiazole ring, a quinoline ring, and a morpholine ring. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H21N5O3 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H21N5O3/c32-26(19-16-22(17-6-2-1-3-7-17)27-20-9-5-4-8-18(19)20)28-21-10-11-23(25-24(21)29-34-30-25)31-12-14-33-15-13-31/h1-11,16H,12-15H2,(H,28,32) |
InChI Key |
UTKFRUGIRNGBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974395.png)

![N-(3-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10974404.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10974405.png)



![4-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10974413.png)

![4-chloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10974439.png)
![2-(3,4-diethoxybenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974443.png)

![2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974458.png)
![3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B10974464.png)
